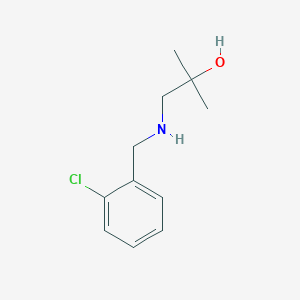
1-((2-Chlorobenzyl)amino)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with a complex structure that includes a chlorophenyl group, an amino group, and a methylpropanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2-chlorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Raw Materials: High-purity 2-chlorobenzylamine and acetone.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-one.
Reduction: Formation of secondary amines with varying alkyl groups.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and pain perception.
類似化合物との比較
2-Amino-2-methyl-1-propanol: Shares a similar backbone but lacks the chlorophenyl group.
1-Amino-2-methylpropan-2-ol: Similar structure but with different functional groups.
Uniqueness: 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3 |
InChIキー |
SYXFOUCAVUBSKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNCC1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)

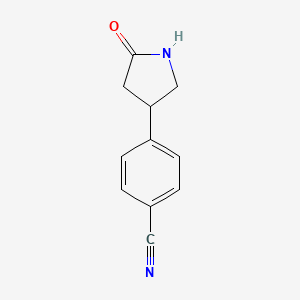
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
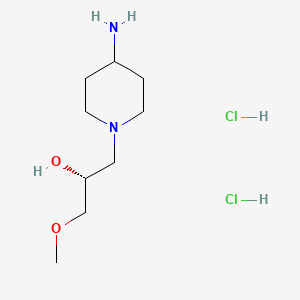
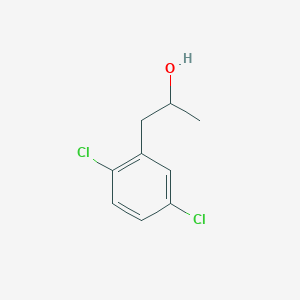
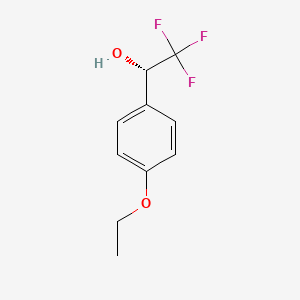
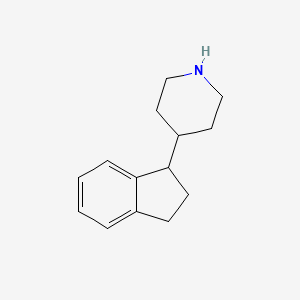

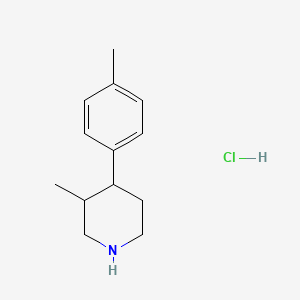



![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
